1,4-Naphthoquinone

Neuropharmacology Enzyme Inhibition Drug Discovery

Selecting unsubstituted 1,4-Naphthoquinone (1,4-NQ) over substituted analogs is a critical experimental choice. As the parent scaffold, 1,4-NQ provides the essential baseline for SAR studies (MAO-B Ki=1.4 µM, cytotoxicity IC50=0.79 µM), serves as a predictable dienophile for Diels-Alder transformations, and offers a well-characterized redox probe for bioelectrochemical calibration. Avoid confounding substituent effects – your data’s reproducibility starts here. Order high-purity 1,4-NQ today.

Molecular Formula C10H6O2
Molecular Weight 158.15 g/mol
CAS No. 130-15-4
Cat. No. B094277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Naphthoquinone
CAS130-15-4
Synonyms1,4-naphthoquinone
Succivil
Molecular FormulaC10H6O2
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=O)C=CC(=O)C2=C1
InChIInChI=1S/C10H6O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
InChIKeyFRASJONUBLZVQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Sol in alkali hydroxide soln;  sparingly sol in cold water;  slightly sol in petroleum ether;  freely sol in carbon disulfide, acetic acid, hot alcohol, ether, benzene, and chloroform
Very soluble in alkali hydroxide solutions.
Volatile with steam.
In water, 0.35 g/100 ml at 25 °C
Solubility in water, g/100ml at 25Â °C: 0.35

1,4-Naphthoquinone (CAS 130-15-4): Unsubstituted Naphthoquinone Scaffold for Redox-Dependent Research and Synthetic Applications


1,4-Naphthoquinone (1,4-NQ; CAS 130-15-4) is the unsubstituted parent compound of the 1,4-naphthoquinone class, a bicyclic quinone scaffold central to diverse redox-dependent biological activities and synthetic transformations [1]. Unlike its more decorated natural congeners (e.g., menadione, lawsone, juglone, plumbagin), the absence of substituents on the quinoid ring confers a distinct redox potential, electrophilicity, and biological profile that fundamentally influences its utility as a synthetic building block, a biochemical probe, and a comparator in structure-activity relationship (SAR) studies [2].

Why 1,4-Naphthoquinone Cannot Be Substituted with Menadione, Lawsone, or Other Analogs in Critical Applications


Substituents on the 1,4-naphthoquinone ring drastically alter its electrochemical, biological, and reactivity profiles, rendering generic substitution unreliable [1]. A single methyl group (as in menadione) shifts redox potential by tens of millivolts and can invert enzyme inhibition selectivity [2], while a single hydroxyl group (as in lawsone) can reduce cytotoxic potency by nearly three orders of magnitude [3]. For researchers and procurement specialists, selecting the unsubstituted parent 1,4-NQ versus a substituted analog is not a matter of vendor convenience but a critical experimental design choice with quantifiable consequences for assay outcomes, synthetic yields, and data reproducibility.

Quantitative Differentiation of 1,4-Naphthoquinone (CAS 130-15-4) Against Closest Analogs: A Comparative Evidence Assessment


Monoamine Oxidase (MAO) Inhibition Profile: 1,4-NQ Lacks the MAO-B Selectivity of Menadione

In a direct head-to-head enzymatic comparison, 1,4-NQ (Ki = 1.4 µM for MAO-B, Ki = 7.7 µM for MAO-A) exhibits only ~5.5-fold selectivity for MAO-B, whereas menadione (2-methyl-1,4-NQ) demonstrates a pronounced 60-fold selectivity (MAO-B Ki = 0.4 µM vs. MAO-A Ki = 26 µM) [1]. This demonstrates that the single methyl substituent in menadione critically enhances MAO-B binding affinity and selectivity. Researchers seeking a non-selective MAO inhibitor scaffold or a baseline comparator for structure-activity studies should procure the unsubstituted 1,4-NQ, not menadione.

Neuropharmacology Enzyme Inhibition Drug Discovery

Acaricidal Potency: 1,4-NQ Exhibits Intermediate Efficacy, ~3-fold Less Potent than Juglone and Plumbagin

In a direct in vitro comparison against Psoroptes cuniculi mites (CLL model), 1,4-NQ (LC50 = 67.35 ppm) was less potent than juglone (LC50 = 20.53 ppm) and plumbagin (LC50 = 17.96 ppm) but significantly more potent than menadione (LC50 = 368.27 ppm) and lawsone (LC50 > 1000 ppm) [1]. This places the unsubstituted parent compound as a moderate-efficacy acaricide scaffold, distinct from the high potency of hydroxylated analogs and the low potency of the 2-methyl derivative. For researchers investigating structure-activity relationships in pest control, 1,4-NQ provides a critical baseline for assessing the impact of substituent addition.

Acaricide Discovery Veterinary Parasitology Agricultural Chemistry

Baseline Cytotoxicity: 1,4-NQ Exhibits Micromolar Potency, Orders of Magnitude More Potent than Lawsone

Cross-study comparison reveals that the unsubstituted 1,4-NQ (IC50 = 0.79 ± 0.02 µM) is approximately 713-fold more potent than its 2-hydroxy analog lawsone (IC50 = 563.18 ± 83.28 µM) and 7.6-fold more potent than its 2-methyl analog menadione (IC50 = 6.04 ± 0.35 µM) in the same cellular assay system [1]. This stark difference demonstrates that the addition of even a single hydroxyl or methyl group to the quinone ring can drastically attenuate cytotoxic potency, likely by altering redox cycling capacity and electrophilicity. Researchers requiring a potent, unsubstituted cytotoxic probe should prioritize 1,4-NQ over substituted analogs.

Cancer Research Cytotoxicity Screening Medicinal Chemistry

Electrochemical Redox Potential: Substituents Modulate Midpoint Potential, Critical for Electron Transfer Studies

Cyclic voltammetry studies demonstrate that substituents on the 1,4-naphthoquinone ring significantly shift the midpoint potential (E1/2) of the quinone/semiquinone couple [1]. While precise E1/2 values for 1,4-NQ versus specific analogs in identical conditions are not fully enumerated in the available abstract, the study establishes a clear correlation: electron-donating groups (e.g., methyl, hydroxyl) generally decrease the redox potential, while electron-withdrawing groups increase it. The unsubstituted parent 1,4-NQ serves as the essential reference point for quantifying these substituent effects. In carbon-paste electrode studies, the formal potential of 1,4-NQ is pH-dependent, and its electrochemical behavior is distinct from its methyl-, hydroxy-, chloro-, and amino-substituted derivatives [2].

Bioelectrochemistry Redox Biology Energy Transduction

Synthetic Utility as a Dienophile: Unsubstituted 1,4-NQ Enables Predictable Cycloaddition without Steric Hindrance

1,4-Naphthoquinone and 1,4-benzoquinone are both classic dienophiles in Diels-Alder reactions, but 1,4-NQ offers the advantage of generating polycyclic aromatic systems (anthraquinone derivatives) directly upon cycloaddition and subsequent aromatization [1]. The outcome of reactions between 2,4-dienals and 1,4-naphthoquinones is controlled by the substituent in the 2-position; sterically demanding 2-substituted derivatives alter reactivity and product distribution compared to the unsubstituted parent [2]. For synthetic chemists requiring predictable, high-yielding cycloadditions without steric complications, the unsubstituted 1,4-NQ is the preferred dienophile over 2-substituted analogs.

Organic Synthesis Diels-Alder Reaction Material Science

Optimal Application Scenarios for 1,4-Naphthoquinone (CAS 130-15-4) Based on Quantified Differentiation


Establishing Baseline Structure-Activity Relationships (SAR) for Naphthoquinone-Based Drug Discovery

When designing a SAR study to evaluate the impact of substituents on naphthoquinone bioactivity, 1,4-NQ is the essential unsubstituted parent control. Its MAO inhibition profile (Ki = 1.4 µM MAO-B, 7.7 µM MAO-A) and micromolar cytotoxicity (IC50 = 0.79 µM) provide the reference point against which the effects of methyl, hydroxyl, and other modifications are quantified [1] [2]. This scenario applies to medicinal chemistry programs targeting kinases, MAO, or redox-sensitive pathways.

Synthetic Precursor for Anthraquinone Derivatives via Diels-Alder Cycloaddition

As an unsubstituted dienophile, 1,4-NQ reacts predictably with dienes to yield Diels-Alder adducts that can be aromatized to anthraquinone derivatives—key intermediates in dye, pigment, and pharmaceutical synthesis [3]. Unlike 2-substituted analogs, 1,4-NQ avoids steric hindrance and electronic perturbations, enabling high-yielding, reproducible transformations essential for process chemistry scale-up.

Biochemical Probe for Redox-Dependent Cytotoxicity and Mitochondrial Dysfunction Studies

With a baseline cytotoxicity of 0.79 µM, 1,4-NQ is a potent redox-cycling agent suitable for investigating oxidative stress, mitochondrial uncoupling, and apoptosis mechanisms [2]. Its potency is orders of magnitude higher than lawsone, making it a more sensitive probe for detecting redox-dependent cellular responses. Researchers investigating the role of quinone electrophilicity in cytotoxicity should select 1,4-NQ over less potent substituted analogs.

Electrochemical Reference Standard for Quinone Redox Chemistry

In bioelectrochemical studies (e.g., enzyme electrode development, photosynthetic model systems), 1,4-NQ provides a well-characterized, substituent-free baseline for calibrating cyclic voltammetry experiments and establishing the intrinsic redox potential of the naphthoquinone scaffold [4]. Its electrochemical behavior in carbon-paste electrodes and aqueous buffers is documented, enabling reproducible sensor and biofuel cell development.

Technical Documentation Hub

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